![molecular formula C9H7F3O2 B1303489 4-(Trifluoromethyl)phenyl acetate CAS No. 78950-29-5](/img/structure/B1303489.png)
4-(Trifluoromethyl)phenyl acetate
Overview
Description
4-(Trifluoromethyl)phenyl acetate is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which can significantly alter the chemical and physical properties of the molecule. The trifluoromethyl group is highly electronegative, making the phenyl ring more susceptible to certain types of chemical reactions.
Synthesis Analysis
The synthesis of compounds related to this compound often involves multiple steps, including diazotization, Grignard reactions, and reduction processes. For instance, (4-trifluoromethylphenyl)acetic acid, a closely related compound, can be synthesized from 4-trifluoromethylaniline through a sequence of reactions that include diazotization, followed by the Grignard reaction and the Wolff-Kishner-Huang reduction, yielding a product with a 68.4% isolated yield .
Molecular Structure Analysis
The molecular structure of compounds containing the 4-(trifluoromethyl)phenyl moiety has been studied using various spectroscopic methods and computational tools. For example, the structure of 5-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate was investigated using vibrational spectroscopy and computational methods, revealing insights into the vibrational frequencies, molecular stability, and charge transfer within the molecule . X-ray diffraction data have also been used to determine the crystal structure of related compounds, providing precise geometrical parameters and insights into the molecular conformation .
Chemical Reactions Analysis
The presence of the trifluoromethyl group on the phenyl ring influences the reactivity of these compounds in various chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . Additionally, phenyliodine(III) bis(trifluoroacetate) has been used to introduce hydroxy groups and perform N-iodophenylation of N-arylamides, with the reaction outcome being influenced by the electronic nature of the substituents on the phenyl ring .
Physical and Chemical Properties Analysis
The introduction of the trifluoromethyl group to the phenyl ring significantly impacts the physical and chemical properties of the molecule. For instance, novel polyimides derived from a diamine containing the 3',5'-bis(trifluoromethyl)phenyl group exhibit good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties, which are attributed to the presence of the trifluoromethyl groups . The vibrational spectroscopic investigations of related compounds also suggest that the trifluoromethyl group can affect the electronic properties and contribute to the potential application in nonlinear optics .
Scientific Research Applications
Performance Improvement in Lithium Ion Batteries
4-Fluorophenyl acetate, a derivative of phenyl acetate, has been studied for its role in improving the performance of propylene carbonate-based electrolytes in lithium-ion batteries. This compound forms a more protective solid electrolyte interphase, enhancing the cyclic stability of the battery. The fluorine substitution contributes to improved performance (Li et al., 2014).
Biocatalytic Preparation in Pharmaceuticals
4-(Trifluoromethyl)acetophenone, a related compound, has been used in the biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol. This is a critical pharmaceutical intermediate for a chemokine CCR5 antagonist. The process involves an asymmetric reduction using recombinant Escherichia coli cells and has shown high yield and enantioselectivity (Chen et al., 2019).
Spectroscopic Investigations in Chemistry
Vibrational spectroscopic investigations of 5-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate, a related compound, have been conducted to understand its molecular structure and potential for future studies in nonlinear optics. These studies provide insights into the stability and charge transfer within molecules, which is vital for material science applications (Mariamma et al., 2013).
Corrosion Inhibition
Triazole derivatives, including those related to phenyl acetate, have been explored as ecological corrosion inhibitors for mild steel. These studies focus on understanding the inhibition mechanism and potential applications in protecting metal surfaces in corrosive environments (Nahlé et al., 2021).
Synthesis of Trifluoromethyl Ketones
Research has been conducted on the synthesis of trifluoromethyl ketones through palladium-catalyzed cross-coupling reactions involving phenyl trifluoroacetate. This process is important for creating various organic compounds with potential applications in pharmaceuticals and material science (Kakino et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . These compounds are known to interact with various biological targets, influencing their function and activity.
Mode of Action
Trifluoromethylbenzenes, the class of compounds to which it belongs, are known to interact with their targets through various mechanisms, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that trifluoromethylbenzenes can influence various biochemical pathways due to their interactions with different biological targets .
Pharmacokinetics
The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency , which could influence the bioavailability of 4-(Trifluoromethyl)phenyl acetate.
Result of Action
Compounds containing the trifluoromethyl group are known to exhibit various biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain enzymes or other molecules in the environment could potentially affect how this compound interacts with its targets .
properties
IUPAC Name |
[4-(trifluoromethyl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6(13)14-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPGVFHHZGVZED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381535 | |
Record name | 4-(Trifluoromethyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78950-29-5 | |
Record name | 4-(Trifluoromethyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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